methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that integrates multiple functional groups, including a furan ring, a piperazine moiety, and a pyran structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under dehydrating conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Pyran Derivative: The intermediate is then reacted with a suitable aldehyde and a base to form the pyran ring through a cyclization reaction.
Coupling with Benzoic Acid Derivative: The pyran derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. The furan ring is known for its bioactivity, and the piperazine moiety is commonly found in many pharmacologically active compounds.
Medicine
In medicine, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the furan ring and piperazine moiety is indicative of possible therapeutic effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with a furan ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The piperazine moiety can enhance the compound’s binding affinity to various biological targets, potentially modulating enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((6-((4-(pyrazine-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate: Similar structure but with a pyrazine ring instead of a furan ring.
Methyl 4-(2-((6-((4-(quinoline-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate: Similar structure but with a quinoline ring.
Uniqueness
The uniqueness of methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate lies in its combination of a furan ring with a piperazine and pyran moiety. This specific arrangement of functional groups can result in unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[[2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O8/c1-33-25(32)17-4-6-18(7-5-17)26-23(30)16-36-22-15-35-19(13-20(22)29)14-27-8-10-28(11-9-27)24(31)21-3-2-12-34-21/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFTHIQACGJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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